molecular formula C12H12N2O2 B4305517 12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene

12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene

Cat. No.: B4305517
M. Wt: 216.24 g/mol
InChI Key: XUPOORDQQXZJGT-UHFFFAOYSA-N
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Description

12,16-Dioxa-2,9-diazatetracyclo[841111,1403,8]hexadeca-3,5,7,9-tetraene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

The synthesis of 12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene involves multiple steps, typically starting from simpler organic precursors. The synthetic routes often include cyclization reactions, where the formation of the tetracyclic core is achieved through a series of condensation and ring-closing steps. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.

Chemical Reactions Analysis

12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and organometallic compounds.

    Addition: Addition reactions, such as hydrogenation, can occur at the double bonds within the compound, leading to the formation of saturated derivatives.

Scientific Research Applications

12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific enzymes or receptors.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene can be compared with other tetracyclic compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

12,16-dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-4-8-7(3-1)13-9-5-10(14-8)12-15-6-11(9)16-12/h1-4,9,11-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPOORDQQXZJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3COC(C1=NC4=CC=CC=C4N2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene
Reactant of Route 2
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene
Reactant of Route 3
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene
Reactant of Route 4
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene
Reactant of Route 5
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene
Reactant of Route 6
12,16-Dioxa-2,9-diazatetracyclo[8.4.1.111,14.03,8]hexadeca-3,5,7,9-tetraene

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